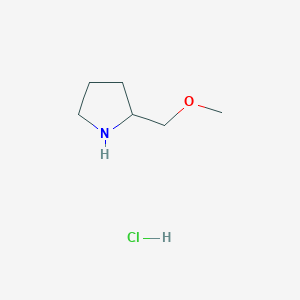
2-(Methoxymethyl)pyrrolidine hydrochloride
Overview
Description
“2-(Methoxymethyl)pyrrolidine hydrochloride” is a chemical compound used for N-alkkylation . It may be used to prepare planar chiral 2-phospha ferrocenophanes and as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde to form the corresponding polyol .
Synthesis Analysis
The synthesis of “2-(Methoxymethyl)pyrrolidine hydrochloride” involves the use of pyrrolidine, a five-membered nitrogen-containing ring . It may also be used as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde to form the corresponding polyol .Molecular Structure Analysis
The molecular structure of “2-(Methoxymethyl)pyrrolidine hydrochloride” is represented by the linear formula C6H14ClNO . The InChI code for this compound is 1S/C6H13NO.ClH/c1-8-5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Methoxymethyl)pyrrolidine hydrochloride” include a molecular weight of 151.64 . The compound is represented by the linear formula C6H14ClNO .Scientific Research Applications
Anticancer Research
“2-(Methoxymethyl)pyrrolidine hydrochloride” may be utilized in the synthesis of nickel (II), palladium (II), and copper (II) complexes of pyrrolidine thiosemicarbazone hybrids. These complexes have been evaluated for their in vitro anticancer potential against various cancer cell lines, including lung cancer, ovarian carcinoma, and colon cancer .
Anti-diabetic Drug Development
Pyrrolidine derivatives have attracted attention for the development of novel molecules that can act as drug candidates for treating diabetes. “2-(Methoxymethyl)pyrrolidine hydrochloride” could play a role in synthesizing these potential anti-diabetic agents .
Pharmacotherapy
The pyrrolidine ring is a versatile scaffold for novel bioactive molecules with target selectivity. It’s used in drug discovery for various therapeutic areas, suggesting that “2-(Methoxymethyl)pyrrolidine hydrochloride” could be involved in creating new pharmacotherapeutic agents .
Biological Activity Studies
Pyrrolidine alkaloids have shown important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities. Research involving “2-(Methoxymethyl)pyrrolidine hydrochloride” may contribute to these studies .
Synthesis of Pyrrolizidine Derivatives
This compound may be used in the synthesis of pyrrolizidine derivatives, which are important in medicinal chemistry for their diverse biological activities .
Safety and Hazards
The safety data sheet for “2-(Methoxymethyl)pyrrolidine hydrochloride” advises against ingestion and inhalation. It recommends wearing personal protective equipment/face protection and avoiding contact with eyes, skin, or clothing. It should be used only outdoors or in a well-ventilated area, away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
2-(methoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMPYFZNWHQZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1376123-33-9 | |
| Record name | 2-(methoxymethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





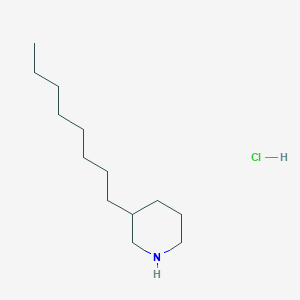
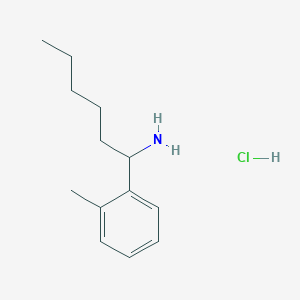


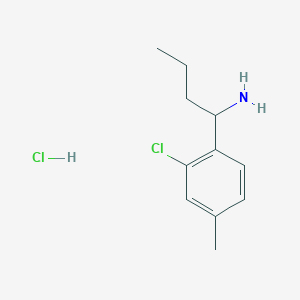

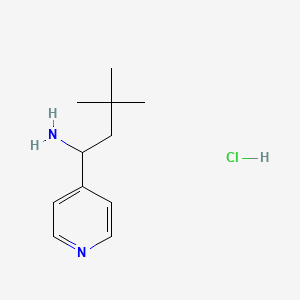

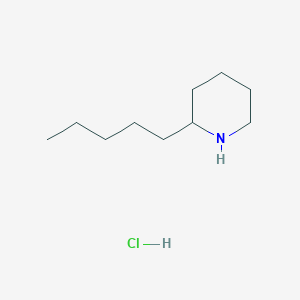
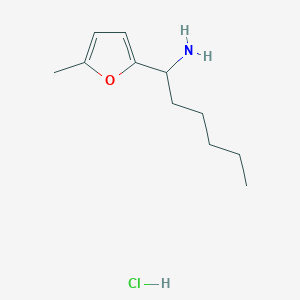
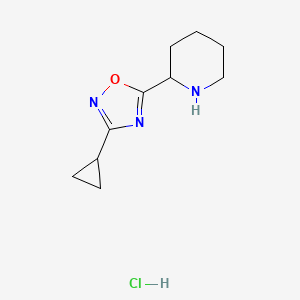
![[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1432937.png)